2-(Dimethylamino)-2-phenylacetamide

Description

Contextualization within Amide Chemistry and Synthetic Versatility

Amides are a cornerstone of organic chemistry, defined by a carbonyl group bonded to a nitrogen atom. Their stability and capacity for hydrogen bonding make them integral to both biological systems and synthetic materials. Phenylacetamides are a subclass where an acetamide (B32628) moiety is substituted with a phenyl group, providing a rigid aromatic scaffold. hmdb.ca

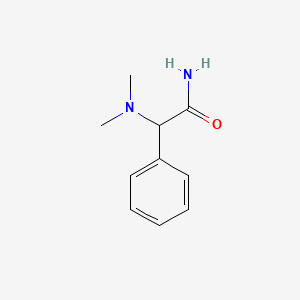

2-(Dimethylamino)-2-phenylacetamide is structurally defined by three key features:

A primary amide group (-CONH₂)

A phenyl ring directly attached to the carbonyl-adjacent carbon (the α-carbon)

A tertiary dimethylamino group (-N(CH₃)₂) also attached to the α-carbon

This combination of functional groups suggests significant synthetic versatility. The tertiary amine introduces a basic center into the molecule, while the amide's N-H bonds can act as hydrogen bond donors. The presence of these groups on the same carbon atom, which is also a stereocenter (unless prepared as a racemic mixture), makes it a potentially valuable chiral building block for creating more complex molecular architectures. Its structure is analogous to α-amino acids, which are fundamental to peptide synthesis.

Significance in Modern Organic Synthesis and Advanced Materials Research

While specific applications for this compound are not widely reported, its structural attributes allow for informed hypotheses regarding its potential significance. In organic synthesis, compounds of this nature often serve as intermediates. The broader class of phenylacetamides are known precursors in the synthesis of various pharmaceuticals. hmdb.cashyzchem.com For instance, 2-phenylacetamide (B93265) itself is an intermediate for drugs like penicillin and phenobarbital. shyzchem.com It is plausible that this compound could be synthesized from its corresponding acid, 2-(Dimethylamino)-2-phenylacetic acid, a known chemical entity. biosynth.combldpharm.com

In the realm of advanced materials, the incorporation of a dimethylamino group can impart specific properties to a molecule. This group can influence a material's solubility, thermal stability, and adhesive characteristics. Furthermore, studies on other molecular families, such as acetamide-chalcones, have shown that the presence of a dimethylamino group can lead to significant fluorescence, a property essential for developing advanced optical materials and probes for biological imaging. nih.gov The potential for this compound to act as a ligand for metal coordination also presents possibilities in catalysis and materials science.

Scope of Academic Research Endeavors

Dedicated academic research focusing exclusively on the synthesis, properties, and applications of this compound is limited in mainstream scientific databases and peer-reviewed journals. The compound is primarily noted in the catalogs of chemical suppliers, often without links to primary research literature.

The existing body of research on related compounds, however, provides a framework for understanding its potential. Studies on the synthesis of various N-phenylacetamide derivatives for applications ranging from antibacterial agents to materials with nonlinear optical properties are common. nih.govnih.gov These studies often involve multi-step synthetic pathways where amide formation is a key step. Research into the synthesis of other 2-(alkylamino)acetamides and their subsequent chemical transformations further illustrates the synthetic routes that could be applicable to this specific compound. researchgate.net The scientific interest in this class of molecules suggests that this compound remains a compound of potential interest for future research endeavors.

Data Tables

Table 1: Physicochemical Properties of Related Phenylacetamide Compounds Note: Experimental data for this compound is not readily available in the cited literature. The table below presents data for structurally related compounds for contextual comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Reference |

| 2-Phenylacetamide | C₈H₉NO | 135.16 | Colorless to white crystalline plates | hmdb.cachemicalbook.comnih.gov |

| N,N-Dimethyl-2-phenylacetamide | C₁₀H₁₃NO | 163.22 | Not specified | nih.gov |

| 2-Amino-2-phenylacetamide | C₈H₁₀N₂O | 150.18 | Not specified | nih.gov |

| 2-(Diethylamino)-N-phenylacetamide | C₁₂H₁₈N₂O | 206.28 | Not specified | nih.gov |

| 2-(Dimethylamino)-2-phenylacetic acid hydrochloride | C₁₀H₁₄ClNO₂ | 215.67 | Not specified | biosynth.com |

Table 2: Structural Features and Potential Chemical Influence of this compound

| Functional Group | Structural Position | Potential Influence |

| Primary Amide (-CONH₂) | Terminal | Hydrogen bonding, site for hydrolysis or further reaction. |

| Phenyl Ring (-C₆H₅) | Alpha-carbon | Provides steric bulk, potential for aromatic interactions (π-stacking). |

| Tertiary Amine (-N(CH₃)₂) | Alpha-carbon | Acts as a basic center, can be protonated, potential for metal coordination. |

| Chiral Center | Alpha-carbon | Allows for the synthesis of stereospecific downstream products. |

Structure

3D Structure

Properties

CAS No. |

829-11-8 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(dimethylamino)-2-phenylacetamide |

InChI |

InChI=1S/C10H14N2O/c1-12(2)9(10(11)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H2,11,13) |

InChI Key |

ZKOHREWPLJVEKY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Dimethylamino 2 Phenylacetamide

Acyl Chloride Intermediate-Based Synthesis

A prevalent and versatile method for synthesizing 2-(dimethylamino)-2-phenylacetamide involves the use of an acyl chloride intermediate. This two-step approach begins with the conversion of a suitable carboxylic acid to its corresponding acyl chloride, followed by amidation with dimethylamine (B145610).

Phenylacetic Acid Acyl Chlorination Pathways

The initial step in this synthetic sequence is the chlorination of phenylacetic acid to form phenylacetyl chloride. This transformation is commonly achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose, often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction proceeds by converting phenylacetic acid into a highly reactive acyl chloride, which is then poised for the subsequent amidation step. reddit.com

Another effective chlorinating agent is phosphorus trichloride (B1173362) (PCl₃). rsc.org This reagent can be used under solvent-free conditions, offering a potentially greener and more atom-economical approach. rsc.org The reaction mechanism involves the initial formation of a small amount of acyl halide, which then catalyzes the conversion of the remaining carboxylic acid. rsc.org

The choice of chlorinating agent can be influenced by factors such as reaction scale, desired purity, and the presence of other functional groups in the starting material. For instance, a method for preparing 2,5-dimethyl phenylacetyl chloride involves a four-step reaction sequence starting from p-xylene, which includes chloromethylation, cyanidation, hydrolysis, and finally acyl chlorination with thionyl chloride. google.com

| Chlorinating Agent | Typical Conditions | Key Features |

| Thionyl chloride (SOCl₂) | Often with catalytic DMF | Widely used, generates gaseous byproducts. google.comreddit.com |

| Phosphorus trichloride (PCl₃) | Can be solvent-free | Potentially more atom-economical. rsc.org |

Amidation Reactions with Dimethylamine

Once phenylacetyl chloride is synthesized, it is reacted with dimethylamine to form the target compound, this compound. This amidation is a nucleophilic acyl substitution reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct that is formed. reddit.comnih.gov

The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the product. For instance, a modified Schotten-Baumann condition using a dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) co-solvent at temperatures ranging from 0 °C to room temperature has been reported to be effective. nih.gov The use of two equivalents of the amine is also common, where one equivalent acts as the nucleophile and the second acts as the base. youtube.com

Transamidation Approaches from Phenylacetamide Precursors

Transamidation offers an alternative route to this compound, starting from a pre-existing amide such as phenylacetamide. shyzchem.comnih.gov This method involves the exchange of the amide's nitrogen substituent. While traditionally challenging due to the stability of the amide bond, recent advancements have led to more efficient metal-free transamidation protocols. nih.gov

These methods often employ strong bases like potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (NaO-t-Bu) to facilitate the reaction. nih.gov For example, the transamidation of N,N-dimethylformamide (DMF) with primary amines can occur efficiently at room temperature using t-BuOK as a base. nih.gov While direct transamidation of phenylacetamide with dimethylamine is a plausible route, the specific conditions and yields for this transformation require further investigation. The development of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), has also shown promise in activating amides for transamidation reactions. nih.gov

Nucleophilic Substitution Routes Involving 2-Haloacetamide Derivatives

A third major synthetic strategy involves the nucleophilic substitution of a halogen atom in a 2-haloacetamide derivative with dimethylamine. This approach typically starts with the synthesis of a 2-chloro- or 2-bromo-N-phenylacetamide derivative.

The synthesis of N-aryl 2-chloroacetamides is generally achieved through the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride. researchgate.net For instance, reacting anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate (B1210297) can produce 2-chloro-N-substituted-acetamides. nih.gov Similarly, various N-aryl 2-chloroacetamides have been synthesized by reacting the appropriate aryl amine with chloroacetyl chloride in solvents like ethanol (B145695) or dimethylformamide (DMF). researchgate.net

Once the 2-haloacetamide is obtained, the subsequent step is the nucleophilic substitution of the halide by dimethylamine. The reactivity of the C-Cl bond in N-aryl 2-chloroacetamides makes it susceptible to displacement by various nucleophiles, including secondary amines like dimethylamine. researchgate.net This reaction would lead to the formation of the desired this compound.

Comparative Analysis of Synthesis Efficiencies and Scalability

Each of the described synthetic routes possesses distinct advantages and disadvantages concerning efficiency and scalability.

| Synthetic Route | Advantages | Disadvantages | Scalability |

| Acyl Chloride Intermediate | High yields, well-established chemistry. nih.gov | Use of potentially hazardous chlorinating agents (e.g., SOCl₂). reddit.com | Generally scalable, with considerations for handling corrosive reagents. |

| Transamidation | Potentially more atom-economical, avoids chlorinating agents. nih.gov | Can require harsh conditions (strong bases), may have limited substrate scope. nih.gov | Scalability depends on the specific protocol and catalyst system used. |

| Nucleophilic Substitution | Modular approach, allows for late-stage functionalization. researchgate.net | May involve multiple steps to synthesize the haloacetamide precursor. nih.gov | Scalable, but overall efficiency depends on the yields of each step. |

The acyl chloride route is often favored for its high reactivity and generally good yields. However, the use of corrosive and hazardous chlorinating agents like thionyl chloride requires careful handling and waste management, which can be a concern for large-scale industrial production. reddit.com

Transamidation, particularly with the advent of metal-free methods, presents a more environmentally benign alternative by avoiding halogenated intermediates. nih.gov However, the efficiency and substrate scope of these reactions can be variable, and they may require stoichiometric amounts of strong bases, which can also pose challenges for scalability. nih.gov

Development of Novel Catalytic Systems for Amidation

The direct amidation of carboxylic acids with amines is a highly attractive and atom-economical approach, as it generates water as the only byproduct. nih.gov Research in this area has focused on developing efficient catalytic systems to overcome the inherent challenge of the acid-base reaction between the carboxylic acid and the amine.

Nickel(II) chloride (NiCl₂) has emerged as an effective catalyst for the direct amidation of phenylacetic acid derivatives with amines. nih.gov Studies have shown that using 10 mol% of NiCl₂ in toluene (B28343) at elevated temperatures can lead to excellent yields of the corresponding amides. nih.gov The catalytic activity of NiCl₂ was found to be superior to other nickel complexes in this transformation. nih.gov The catalyst can also be recycled multiple times without a significant loss of activity, making it a promising option for sustainable amide synthesis. nih.gov

Other metal-based catalysts, such as those involving palladium, have also been explored for amidation reactions. For example, a system using palladium acetate, 2,2'-bipyridine, and boron trifluoride diethyl etherate has been reported for the synthesis of 2-chloro-N-phenylacetamide from aniline (B41778) and 2-chloro-N,N-dimethylacetamide, achieving a high yield. chemicalbook.com

The development of these novel catalytic systems offers a more direct and environmentally friendly alternative to the traditional acyl chloride route for the synthesis of this compound and related amides.

Advanced Investigations into the Chemical Reactivity and Transformation Pathways of 2 Dimethylamino 2 Phenylacetamide

Nucleophilic Addition Reactions and Enolate Chemistry

The presence of a proton on the alpha-carbon lends itself to enolate formation, a key intermediate in many carbon-carbon bond-forming reactions.

Formation and Reactivity of Lithium Enolates

The generation of enolates from amides typically requires strong, non-nucleophilic bases to deprotonate the α-carbon. masterorganicchemistry.com Lithium diisopropylamide (LDA) is a common choice for this purpose, as its significant steric bulk favors the removal of the less hindered proton, leading to the formation of a lithium enolate. masterorganicchemistry.com The resulting enolate is a potent nucleophile, stabilized by the delocalization of the negative charge onto the oxygen atom of the carbonyl group. masterorganicchemistry.com

The reactivity of these lithium enolates is influenced by aggregation states and the presence of ligands. ethz.ch They exist as complex structures, such as dimers and tetramers, which can affect the outcome of subsequent reactions. ethz.ch The interaction with chiral lithium amides can even lead to enantioselective transformations, where the amide acts as a non-covalently bound chiral auxiliary. nih.gov These chiral aggregates create a specific environment that directs the approach of electrophiles, enabling the construction of stereogenic centers with high selectivity. nih.govnih.gov

Once formed, the lithium enolate of 2-(Dimethylamino)-2-phenylacetamide can participate in various reactions, most notably alkylations. The reaction with an alkyl halide, such as methyl bromide, would proceed via an SN2 mechanism to introduce an alkyl group at the alpha-carbon. youtube.com

Generation of 2-Diazo Derivatives

The synthesis of α-diazo amides from their amide precursors is a valuable transformation, providing access to versatile synthetic intermediates. nih.gov One common method is diazo transfer, which involves reacting the parent amide with a diazo transfer agent, such as a sulfonyl azide (B81097) (e.g., p-acetamidobenzenesulfonyl azide), in the presence of a base. whiterose.ac.uk

For a substrate like this compound, this would first require the formation of its enolate. The enolate would then react with the diazo transfer reagent to yield the corresponding 2-diazo-2-(dimethylamino)-2-phenylacetamide. The reactivity of the resulting α-diazo amide is diverse; for instance, treatment with Lewis acids can lead to C-H insertion reactions, although the specific products can vary depending on the substrate and the Lewis acid used. nih.gov

Alternative routes to α-aryl-α-diazoamides involve a two-step process starting from N-succinimidyl 2-diazoacetate. nih.gov This method utilizes a palladium-catalyzed C-H arylation followed by aminolysis, offering a mild and versatile pathway to these compounds. nih.gov

Alpha-Carbon Reactivity: C-Methylation versus Methylenation Studies

The functionalization of the alpha-carbon is a cornerstone of synthetic organic chemistry. For this compound, both methylation and methylenation represent important transformations.

Recent studies have shown that the α-monomethylation of arylacetamides can be achieved using a system of an amine-borane complex (like Me₂NH-BH₃) and N,N-dimethylformamide (DMF) as the methyl source. researchgate.net Mechanistic investigations have revealed that the formyl group of DMF provides the carbon and one hydrogen atom, while the amine-borane complex supplies the other two hydrogen atoms. researchgate.net Another approach involves late-stage oxidative C(sp³)–H methylation, which uses a manganese catalyst to first hydroxylate the alpha-position, followed by methylation of the resulting intermediate. nih.gov This method is notable for its high site-selectivity and tolerance of various functional groups. nih.gov

Methylenation, the introduction of a =CH₂ group, can be accomplished through various methods. The Eschenmoser methylenation involves reacting the enolate of the amide with Eschenmoser's salt ([Me₂N=CH₂]⁺I⁻) to form an α,β-unsaturated product. wikipedia.org Alternatively, direct C(sp³)–H methylenation of 2-arylacetamides has been developed using DMF and Me₂NH-BH₃ as the methylene (B1212753) source. researchgate.net

Influence of Electronic and Steric Profiles on Reaction Selectivity

The selectivity of reactions at the alpha-carbon is heavily influenced by both electronic and steric factors. researchgate.net The acidity of the alpha-proton in this compound is enhanced by the electron-withdrawing nature of the adjacent phenyl and carbonyl groups. However, the bulky phenyl and dimethylamino groups create significant steric hindrance around the alpha-carbon.

In C-methylation, the choice of base and reaction conditions can dictate the regioselectivity if there were multiple enolizable protons. msu.edu For this compound, while there is only one alpha-carbon with a proton, steric hindrance can still affect the rate and feasibility of the reaction. The approach of the methylating agent will be sterically hindered, potentially requiring more forcing conditions or specific catalytic systems to achieve high yields. researchgate.net For instance, studies on the N-demethylation of related N-methyl-2-phenethylamines have shown that the size of substituents at the alpha-carbon significantly impacts enzyme kinetics, a principle that translates to chemical reactivity. nih.gov The steric bulk can impede the approach of reagents, thereby influencing the reaction's efficiency. researchgate.net

Oxidative Transformations to N-Oxide Analogues

The tertiary dimethylamino group in this compound can be oxidized to its corresponding N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgacs.org

The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. acs.org The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. wikipedia.org Amine N-oxides are often water-soluble, crystalline solids and can serve as oxidants themselves in certain catalytic cycles. wikipedia.orgnih.gov For example, N-oxides can act as oxygen atom donors to regenerate catalysts or participate in N-dealkylation reactions. nih.gov The formation of an N-oxide can also be an intermediate step in the metabolic oxidative demethylation of N,N-dimethylaniline compounds. nih.gov

Reductive Conversions to N,N-Dimethyl-2-phenylethylamine

The amide functional group in this compound can be completely reduced to an amine, converting the carbonyl group (C=O) into a methylene group (-CH₂-). This transformation yields N,N-Dimethyl-2-phenylethylamine. orgoreview.comnih.gov

A powerful and common reagent for this reduction is lithium aluminum hydride (LiAlH₄). orgoreview.com The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced by another equivalent of hydride to give the tertiary amine. orgoreview.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides. orgoreview.com

Alternative reagents have been developed for this transformation to offer milder conditions or improved selectivity. These include dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), and aminoborohydrides. acs.orgnih.gov For instance, the reduction of tertiary amides with two equivalents of 9-BBN leads to the corresponding tertiary amines. acs.orgnih.gov More recently, metal-free catalytic protocols using silanes in combination with catalysts like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) have been developed for the reduction of tertiary amides at room temperature, offering a safer and operationally simpler alternative. acs.orgorganic-chemistry.org

Substitution Reactions Involving the Dimethylamino Moiety

The dimethylamino group, a tertiary amine, is a key functional moiety in this compound. While often stable, this group can participate in substitution reactions, particularly when adjacent to a group that can stabilize a transition state or intermediate. A well-documented example of this type of reactivity is transamination, where the dimethylamino group is displaced by another amine.

In a relevant study, the transamination of analogous compounds, specifically 3-[(dimethylamino)methylidene]-5-arylfuran-2(3H)-thiones, was investigated. This reaction demonstrates the displacement of the dimethylamino group by an aromatic amine. The proposed mechanism involves an initial Michael-type addition of the attacking amine to the carbon-carbon double bond, forming a tetrahedral intermediate. This is followed by the elimination of a dimethylamine (B145610) molecule, resulting in the formation of the new substituted product. mdpi.com

The reaction is typically carried out by heating the substrate with the reacting amine in a suitable solvent, such as isopropanol. The choice of reaction conditions, like temperature and solvent, is crucial for the successful transformation.

Table 1: Transamination of a Dimethylamino-containing Compound with 1,2-Phenylenediamine mdpi.com

| Reactant | Reagent | Solvent | Conditions | Product Yield |

|---|

This transamination process highlights a key reaction pathway for the dimethylamino group, where it functions as a leaving group, enabling the synthesis of new, more complex molecules. mdpi.com The efficiency of the reaction underscores the viability of this substitution strategy for modifying structures containing a dimethylamino moiety. mdpi.com

Palladium-Catalyzed Reactions as a Substrate

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. Molecules containing functional groups like the one in this compound can serve as substrates in various palladium-catalyzed transformations, most notably in C-H activation/functionalization reactions.

Research into palladium(II)-catalyzed C-H olefination has been successfully applied to derivatives of phenylalanine and phenylethylamine, which share a structural backbone with this compound. rsc.org In these reactions, a directing group is often employed to guide the palladium catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring. The amide group present in this compound could potentially serve as such a directing group, facilitating the functionalization of the phenyl ring.

Table 2: Representative Palladium-Catalyzed ortho-C–H Olefination rsc.org

| Substrate Type | Catalyst | Oxidant | Olefin Partner | Solvent | Temperature |

|---|

This protocol, demonstrated on similar molecular frameworks, shows broad substrate scope and functional group tolerance, suggesting that this compound could be a viable substrate for similar palladium-catalyzed C-H functionalization reactions to create more complex molecular architectures. rsc.org

In Depth Mechanistic Elucidations of Reactions Involving 2 Dimethylamino 2 Phenylacetamide

Identification and Characterization of Reaction Intermediates (e.g., Carbanions)

In reactions involving the formation or subsequent transformation of 2-(Dimethylamino)-2-phenylacetamide, the generation of transient intermediates is crucial. Among the most significant of these are carbanions, particularly at the alpha-carbon position to the phenyl group and the carbonyl group. The stability of such an intermediate would be influenced by the resonance delocalization afforded by the adjacent phenyl ring.

While direct spectroscopic observation of a carbanion intermediate for this compound is not documented in the available literature, the formation of such species can be inferred from studies on related N,N-dimethylamides. For instance, the alkylation of N,N-dimethylamides can proceed via carbanion intermediates generated under basic conditions. The presence of a strong base can facilitate the deprotonation of the alpha-carbon, creating a nucleophilic carbanion that can then react with an electrophile.

Table 1: Plausible Reaction Intermediates in the Synthesis and Reactions of this compound

| Intermediate Type | Structure | Role in Reaction | Method of Characterization (Hypothetical) |

| Carbanion | A carbanion at the alpha-position to the phenyl group. | Nucleophile in alkylation or condensation reactions. | Trapping experiments with electrophiles, isotopic labeling studies. |

| Tetrahedral Intermediate | The intermediate formed during nucleophilic acyl substitution. | Key intermediate in amidation reactions. | Cryogenic NMR, computational modeling. |

| Acylium Ion | A resonance-stabilized cation. | Electrophilic species in Friedel-Crafts type reactions. | Mass spectrometry, observation of rearrangement products. |

The characterization of these transient species often relies on indirect methods or computational modeling. For example, the formation of a carbanion can be supported by deuterium exchange experiments, where the alpha-proton is replaced by deuterium in the presence of a deuterated solvent and a base.

Understanding Electron Transfer Processes and Radical Pathways

While many reactions of amides proceed through ionic mechanisms, the potential for electron transfer processes and the involvement of radical intermediates should also be considered, particularly under specific reaction conditions such as photolysis, or in the presence of certain transition metal catalysts or radical initiators.

In the context of N,N-dimethylamides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), radical pathways have been proposed in certain transformations. These can involve the formation of radical cations or anions through single electron transfer (SET) processes. For instance, some amidation reactions are thought to proceed via a radical pathway involving the coupling of a radical anion of the amide with an aminyl radical.

While no specific studies on radical pathways for this compound were found, the presence of the phenyl ring and the tertiary amino group could potentially support radical intermediates. The benzylic position is susceptible to radical formation, and the nitrogen lone pair can participate in stabilizing adjacent radicals. The use of radical scavengers in synthetic procedures could be employed to probe for the involvement of radical intermediates. A significant decrease in reaction rate or yield in the presence of a radical scavenger would suggest a radical-mediated pathway.

Kinetic and Thermodynamic Aspects of Amidation and Related Reactions

The formation of the amide bond in this compound from 2-phenylacetic acid and dimethylamine (B145610) is a reversible process. The position of the equilibrium is influenced by the reaction conditions, including temperature, pressure, and the removal of byproducts such as water.

Kinetically, the direct amidation of a carboxylic acid with an amine is often slow at room temperature due to the formation of an unreactive ammonium carboxylate salt. To overcome this, elevated temperatures are typically required to drive the reaction towards the amide product by removing water. Computational studies on the alkaline hydrolysis of N-phenylacetamides have shown that the rate-determining step is the addition of the hydroxide (B78521) ion to form a tetrahedral intermediate acs.org. A similar tetrahedral intermediate would be expected in the formation of this compound.

Table 2: Factors Influencing the Kinetics and Thermodynamics of Amidation

| Factor | Effect on Kinetics | Effect on Thermodynamics |

| Temperature | Increases reaction rate by overcoming the activation energy barrier. | Shifts the equilibrium, often favoring product formation if water is removed. |

| Solvent | Polar aprotic solvents can facilitate the reaction by solvating charged intermediates. | The stability of reactants and products is solvent-dependent. |

| Catalyst | Provides a lower energy reaction pathway, increasing the reaction rate. | Does not affect the position of the equilibrium. |

| Water Removal | Drives the reaction forward by Le Chatelier's principle. | Shifts the equilibrium towards the products. |

Role of Catalysis in Direct Amide Bond Formation Mechanisms

To circumvent the high temperatures often required for direct amidation, various catalysts have been developed. These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

For the amidation of phenylacetic acid derivatives, several catalytic systems have been shown to be effective. For example, NiCl₂ has been used as an efficient catalyst for the direct amidation of phenylacetic acid and benzylamine derivatives nih.gov. A plausible mechanism involves the coordination of the nickel catalyst to the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. This is followed by nucleophilic attack of the amine to form a tetrahedral intermediate, which then collapses to the amide product with the elimination of water and regeneration of the catalyst nih.gov.

Boronic acids have also been identified as effective catalysts for direct amidation. The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more reactive towards aminolysis than the free carboxylic acid. Computational studies have suggested that the rate-determining step in this catalytic cycle is the C-O bond cleavage to form the amide from a hemiaminal intermediate.

In the context of forming this compound, a similar catalytic approach could be envisioned. The use of a Lewis acidic catalyst, such as a transition metal salt or a boron-based compound, would likely facilitate the reaction between 2-phenylacetic acid and dimethylamine under milder conditions than the uncatalyzed thermal process.

Table 3: Comparison of Catalytic Systems for Amidation

| Catalyst Type | Proposed Mechanism of Action | Advantages | Limitations |

| Transition Metal Salts (e.g., NiCl₂) | Lewis acid activation of the carboxylic acid. nih.gov | Cost-effective, recyclable. nih.gov | May not be suitable for sensitive substrates. |

| Boron-Based Catalysts (e.g., Boronic Acids) | Formation of a reactive acyloxyboronate intermediate. | Mild reaction conditions, good functional group tolerance. | Catalyst loading can be high in some cases. |

| Zirconium and Hafnium Complexes | Lewis acid catalysis. | Can be used in the absence of molecular sieves. | May require specific ligands for optimal activity. |

Rigorous Spectroscopic and Structural Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would be utilized to identify the different types of protons and their neighboring environments. For 2-(Dimethylamino)-2-phenylacetamide, the expected proton signals would correspond to the aromatic protons of the phenyl group, the methine proton (CH), the protons of the dimethylamino group, and the amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon of the amide, the carbons of the phenyl ring, the methine carbon, and the carbons of the dimethylamino group.

Expected NMR Data for this compound:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.2-7.5 | Multiplet | 5H | Ar-H |

| Amide-H | 7.0-8.0 | Broad Singlet | 2H | -CONH₂ |

| Methine-H | 4.0-4.5 | Singlet | 1H | Ph-CH |

| Dimethylamino-H | 2.2-2.5 | Singlet | 6H | -N(CH₃)₂ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl | 170-175 | C=O |

| Aromatic | 125-140 | Ar-C |

| Methine | 60-70 | Ph-CH |

| Dimethylamino | 40-45 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and aromatic functionalities.

Key Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (Amide) | 3100-3500 | Stretching |

| C=O (Amide) | 1630-1690 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1000-1350 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in structure elucidation. The molecular weight of this compound is 178.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the dimethylamino group or cleavage of the amide bond.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₁₀H₁₄N₂O), the theoretical elemental composition would be:

Carbon (C): 67.39%

Hydrogen (H): 7.92%

Nitrogen (N): 15.72%

Oxygen (O): 8.97%

Experimental values from elemental analysis should closely match these theoretical percentages to verify the compound's composition.

Comprehensive Theoretical and Computational Studies of 2 Dimethylamino 2 Phenylacetamide and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the properties of organic molecules like 2-(Dimethylamino)-2-phenylacetamide. nih.govresearchgate.net DFT calculations can determine optimized geometries, electronic structures, and various spectroscopic parameters, providing a comprehensive molecular portrait. nih.govmdpi.com

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface (PES). For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational analysis is crucial. nih.gov

This analysis is often performed by systematically rotating key dihedral angles—such as those around the C(alpha)-N and C(alpha)-C(carbonyl) bonds—and calculating the energy at each step to map out the PES. nih.gov This process identifies the global minimum energy conformer as well as other low-energy local minima, which may be populated at room temperature. The optimization is typically performed using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). researchgate.netnih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: This table presents typical, expected values based on DFT calculations of similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.24 |

| C(carbonyl)-N(amide) | 1.36 | |

| C(alpha)-C(carbonyl) | 1.53 | |

| C(alpha)-C(phenyl) | 1.52 | |

| C(alpha)-N(dimethyl) | 1.47 | |

| **Bond Angles (°) ** | O=C-N(amide) | 123.0 |

| O=C-C(alpha) | 121.5 | |

| N(dimethyl)-C(alpha)-C(phenyl) | 111.0 | |

| C(carbonyl)-C(alpha)-C(phenyl) | 110.5 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the dimethylamino group, reflecting its electron-donating character. researchgate.net The LUMO is likely to be distributed over the carbonyl group and the phenyl ring, indicating the sites most susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters Note: These values are illustrative and depend on the specific DFT functional and basis set used.

| Parameter | Symbol | Predicted Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 5.30 | Chemical reactivity, stability |

| Ionization Potential | I ≈ -EHOMO | 6.25 | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 0.95 | Energy released when adding an electron |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict 1H and 13C NMR chemical shifts with reasonable accuracy. nih.govmdpi.com Calculations are typically performed on the optimized geometry, and the resulting magnetic shielding tensors are converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental shifts can be crucial for unambiguous structure assignment. nih.gov

Vibrational Wavenumbers: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. esisresearch.org These calculations yield harmonic frequencies that are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, the calculated wavenumbers are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the amide group, N-H stretches, and various C-H and C-N vibrations. esisresearch.org

Table 3: Predicted Vibrational Wavenumbers for Key Functional Groups Note: Values are hypothetical scaled frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | CH, CH3 | 2990-2880 |

| C=O Stretch | Amide | ~1675 |

| C-N Stretch | Dimethylamino | ~1180 |

| N-H Bend | Amide | ~1550 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method provides quantitative insight into intramolecular delocalization and charge transfer interactions. nih.govnih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. wisc.edu Significant E(2) values indicate strong intramolecular interactions, such as hyperconjugation. For this compound, important interactions would include the delocalization of the nitrogen lone pair electrons into adjacent antibonding orbitals (e.g., σ* C-C) and the delocalization from the phenyl ring π orbitals.

Table 4: Illustrative NBO Second-Order Perturbation Analysis Note: This table shows potential intramolecular interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N(dimethyl) | σ* C(alpha)-C(phenyl) | ~4.5 |

| LP (1) N(dimethyl) | σ* C(alpha)-C(carbonyl) | ~3.8 |

| π C=C (phenyl) | π* C=C (phenyl) | ~20.0 |

| LP (1) O(carbonyl) | σ* C(carbonyl)-N(amide) | ~2.2 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation over a specific period. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape in a simulated environment, such as in a solvent like water or chloroform. nih.gov Starting from an optimized geometry, the simulation would show how the molecule samples different rotational conformers, the flexibility of the phenyl and dimethylamino groups, and its interactions with surrounding solvent molecules. This provides a more realistic understanding of the molecule's behavior in solution than a static model alone.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron isodensity surface, providing a visual guide to its charge distribution. researchgate.net

The MEP surface is color-coded to indicate different potential regions:

Red/Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to the presence of lone pairs.

Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack. Positive regions are typically found around the hydrogen atoms, particularly the amide N-H proton.

Green: Regions of near-zero potential, typically found over nonpolar parts of the molecule like the carbon backbone.

The MEP map provides a clear picture of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles. chemrxiv.orgresearchgate.net

Computational Studies on Reactivity and Reaction Mechanisms (e.g., Transition State Analysis)

Currently, there are no specific published studies on the transition state analysis or other computational reactivity studies for this compound. Such studies are crucial for understanding the kinetics and mechanisms of chemical reactions. For related compounds, like the inhibitors of phenylethanolamine N-methyltransferase (PNMT), transition-state analogues have been designed and synthesized to bind to target enzymes with high affinity. These analogues provide a static picture of the enzyme's catalytic site during the reaction, offering valuable information for drug design. A similar approach for this compound would require dedicated synthesis and computational modeling to explore its potential reaction pathways and transition states.

Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Molecular Interaction Relationships (SMIR)

No QSRR or SMIR studies have been specifically reported for this compound. QSRR models establish a mathematical relationship between the chemical structure and the reactivity of a compound. These models are powerful tools for predicting the reactivity of new compounds without the need for extensive experimental testing. The development of a QSRR model for this compound and its derivatives would involve synthesizing a series of related compounds, measuring their reactivity, and then using computational methods to correlate these experimental values with calculated molecular descriptors.

Research on other chemical series, such as dimethylamino- and pyrrolidino-substituted esters of alkoxyphenylcarbamic acid, has successfully employed QSRR to model their retention in high-performance liquid chromatography (HPLC), demonstrating the utility of this approach for compounds containing a dimethylamino group.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. While no specific molecular docking studies for this compound have been published, research on various other phenylacetamide derivatives highlights the common application of this technique.

For instance, docking studies have been performed on:

2-chloro-N-phenylacetamide derivatives to investigate their antifungal activity by targeting enzymes like dihydrofolate reductase (DHFR).

Derivatives of 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides to explore their potential as antidepressant agents by docking them into the active site of monoamine oxidase A (MAO-A).

Novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives to assess their anticancer potential by studying their interactions with human topoisomerase II.

N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as inhibitors of carbonic anhydrase isoforms.

These studies typically involve generating a 3D model of the ligand and docking it into the crystal structure of the target protein. The results are often presented in terms of binding energy or docking scores, which indicate the strength of the interaction. The interactions are further analyzed to identify key amino acid residues in the binding site that form hydrogen bonds or other interactions with the ligand.

A hypothetical molecular docking study for this compound would require the selection of a relevant biological target. The results would likely be presented in a table format, as shown below for illustrative purposes.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions |

| Target A | - | - | - |

| Target B | - | - | - |

| Target C | - | - | - |

| (Note: This table is for illustrative purposes only and does not contain real data.) |

Systematic Research on Derivatives and Analogues of 2 Dimethylamino 2 Phenylacetamide

Design and Synthesis of Functionalized Derivatives and Isomers

The core structure of 2-(Dimethylamino)-2-phenylacetamide serves as a versatile scaffold for the generation of novel functionalized derivatives and isomers. Researchers employ various synthetic strategies to modify this parent compound, aiming to introduce new chemical properties and biological activities.

A common approach involves the modification of the phenylacetamide moiety. For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole groups have been synthesized. nih.gov The synthetic pathway for these compounds often begins with the protection of an aniline (B41778) group, followed by amide formation and subsequent deprotection to yield key intermediates like 4-amino-N-phenylacetamide. nih.gov These intermediates can then be converted into isothiocyanates, which react to form thioureas. The final step involves the condensation of these thioureas with α-halocarbonyl compounds to produce the target thiazole-containing derivatives. nih.gov

Another synthetic strategy focuses on creating derivatives through the Sonogashira coupling reaction, which is particularly useful for synthesizing functionalized 1,2-diphenylacetylene derivatives. researchgate.net This method allows for the introduction of various substituents onto the aromatic rings of the core structure. researchgate.net Additionally, palladium-catalyzed domino coupling and cyclization reactions of 1,6-enynes with aryl halides have been developed to create functionalized hexahydroindole and hexahydrobenzofuran derivatives, demonstrating the broad scope of synthetic possibilities. researchgate.net The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has also been reported as a strategy to develop new compounds with potential therapeutic applications. nih.gov

Exploration of Structure-Reactivity Relationships within Derivative Series

In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the type and position of substituents on the benzene (B151609) ring were found to significantly affect their bactericidal activity. nih.gov For example, the presence of fluorine, chlorine, bromine, or a trifluoromethyl group at the 4-position of the benzene ring was shown to enhance bactericidal effects, whereas substitution at the 3-position was less favorable. nih.gov This indicates a clear relationship between the electronic properties and position of the substituent and the compound's biological function.

For phenylacetamide derivatives designed as potential antidepressant agents, the substitution pattern on the acetamide (B32628) nitrogen and the phenyl ring played a critical role in their activity. nih.gov It was observed that a benzyl (B1604629) substituent on the acetamide nitrogen, which introduces a methylene (B1212753) bridge between the aromatic ring and the nitrogen, contributed to higher activity compared to direct phenyl or substituted phenyl rings. nih.gov This finding suggests that the spatial arrangement and flexibility of the molecule are key determinants of its biological effect. nih.gov

In the case of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer properties, compounds featuring a nitro moiety demonstrated greater cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov This highlights how different electron-withdrawing and electron-donating groups can modulate the compound's potency. nih.gov

Investigating Molecular Interactions and Binding Affinities of Derivatives with Specific Molecular Targets (e.g., Enzymes, Receptors)

Understanding the molecular interactions between derivatives of this compound and their biological targets is fundamental to elucidating their mechanism of action. Techniques like molecular docking and molecular dynamics simulations are often employed to visualize and analyze these interactions.

For phenylacetamide derivatives investigated as potential MAO-A inhibitors, molecular docking studies revealed key interactions within the enzyme's active site. nih.gov These interactions include hydrogen bonding, π–π stacking with aromatic residues, and other hydrophobic interactions. nih.gov A pharmacophore model identified one hydrogen bond donor, two hydrophobic regions, and one aromatic feature as essential for potent inhibition. nih.gov The most active compounds in a series were found to fit this model well, confirming the importance of these specific interactions for binding affinity. nih.gov

In the context of oxadiazole derivatives developed as potential antidiabetic agents, molecular docking was used to study the interactions of the most active compounds with the active sites of α-amylase and α-glucosidase enzymes. nih.gov These computational studies help to explain the observed inhibitory potential by detailing the specific binding modes and interactions that lead to enzyme inhibition. nih.gov

Similarly, for 1,2,4-oxadiazole (B8745197) derivatives tested against Leishmania infantum, molecular docking and dynamics simulations were used to explore their binding to target proteins. mdpi.com These computational approaches provide insights into the stability of the ligand-protein complex and the specific amino acid residues involved in the binding, which is crucial for rational drug design.

Development of Oxadiazole Derivatives and Related Heterocycles

A significant area of research has been the incorporation of heterocyclic rings, particularly oxadiazoles, into the this compound scaffold. The oxadiazole ring is considered a bioisostere of amide and ester groups and is known for its favorable metabolic properties and ability to form hydrogen bonds. nih.govnih.gov

Several synthetic routes have been established to create these derivatives. For example, 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized from the reaction of a hydrazide with a carboxylic acid (like caffeic or ferulic acid) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). nih.gov Another method for synthesizing 1,2,4-oxadiazole derivatives involves the reaction of an arylamidoxime with dicyclohexylcarbodiimide (B1669883) (DCC) in DMF under microwave irradiation. mdpi.com

A series of novel 2-thione-1,3,4-oxadiazole analogues have been synthesized and evaluated for their potential as antidiabetic agents by targeting α-amylase and α-glucosidase. nih.gov The synthesis involved reacting an ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which was then treated with carbon disulfide in the presence of potassium hydroxide (B78521) to yield a potassium dithiocarbazinate salt. This salt was subsequently cyclized with hydrazine hydrate to form a triazole intermediate, which was finally converted to the 2-thione-1,3,4-oxadiazole derivative. nih.gov

These studies demonstrate that incorporating oxadiazole and other heterocyclic moieties into the phenylacetamide structure is a promising strategy for developing new compounds with diverse biological activities, including anticancer and antidiabetic properties. nih.govnih.gov

Academic Applications and Future Research Directions of 2 Dimethylamino 2 Phenylacetamide in Chemical Synthesis

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

Organic building blocks are foundational molecular units used for the construction of more elaborate organic compounds. They serve as the primary materials in a multitude of chemical reactions, allowing chemists to assemble complex molecules with tailored properties for applications ranging from pharmaceuticals to materials science. The utility of a building block is determined by its chemical reactivity and the functional groups it contains.

2-(Dimethylamino)-2-phenylacetamide possesses key functional groups that make it a valuable precursor in multi-step synthesis. The amide group provides a site for various transformations, including hydrolysis, reduction, or participation in condensation reactions. The tertiary amine (dimethylamino group) can act as a nucleophile, a base, or a directing group in certain reactions. The phenyl ring can be modified through electrophilic aromatic substitution, and the α-carbon provides a potential site for functionalization. This combination of features allows it to serve as a versatile scaffold for creating a wide array of more complex molecular structures. The strategic selection and manipulation of such building blocks are central to the synthesis of novel and functional compounds.

Facilitating the Formation of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in chemistry, particularly in the development of pharmaceuticals and agrochemicals. The phenylacetamide core structure is a well-established precursor for synthesizing a variety of heterocyclic systems.

While direct studies on this compound are specific, extensive research on analogous chloro-N-arylacetamides demonstrates their utility in constructing heterocycles. For instance, derivatives like 2-chloro-N-p-tolylacetamide have been used as starting materials to synthesize complex structures, including β-lactams, which are the core units of widely used antibiotics. The synthesis involves reacting the acetamide (B32628) derivative with various reagents to first form Schiff bases, which are then cyclized to yield the final heterocyclic products. Similarly, other acetamide precursors have been employed to create thiophene and benzothiophene derivatives, which are evaluated for their biological activities. The underlying principle involves using the acetamide fragment as a key structural element that can be elaborated and cyclized to form diverse ring systems. This established reactivity suggests a strong potential for this compound to serve as a valuable substrate in the synthesis of new and potentially bioactive heterocyclic molecules.

Importance as an Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The phenylacetamide moiety is a common structural motif found in a wide range of biologically active molecules. Its incorporation into a molecular structure can significantly influence its pharmacological properties. Research has shown that derivatives built upon a phenylacetamide core exhibit diverse therapeutic potential, including anticancer, antibacterial, and antidepressant activities.

For example, the phenylacetamide structure has been integrated into isatin-based sulphonamides to create potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. nih.gov In these molecules, the phenylacetamide portion acts as a "tail," interacting with the enzyme's active site to enhance binding and selectivity. nih.gov In other studies, phenylacetamide derivatives have been synthesized and found to possess significant anticancer properties against various cell lines, including prostate and breast cancer. nih.govnih.gov Furthermore, by incorporating a thiazole moiety, scientists have developed N-phenylacetamide derivatives with promising antibacterial and nematicidal activities. mdpi.com These examples underscore the importance of the phenylacetamide core as a crucial intermediate for generating molecules with significant therapeutic potential.

| Pharmacological Scaffold | Therapeutic Target/Application | Role of Phenylacetamide Moiety | Reference Example |

|---|---|---|---|

| Carbonic Anhydrase Inhibitors | Anticancer, Antiglaucoma | Acts as a key binding "tail" in the enzyme active site. | Isatin N-phenylacetamide based sulphonamides nih.gov |

| Anticancer Agents | Prostate and Breast Cancer Cell Lines | Forms the core structure for derivatives with cytotoxic effects. | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives nih.govnih.gov |

| Antibacterial Agents | Plant Pathogenic Bacteria (e.g., Xanthomonas oryzae) | Serves as the central scaffold for introducing antibacterial thiazole groups. | N-phenylacetamide derivatives with 4-arylthiazole moieties mdpi.com |

Potential in Catalysis and Coordination Chemistry

The field of coordination chemistry investigates compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The ability of a molecule to act as a ligand is determined by the presence of atoms with lone pairs of electrons, such as nitrogen and oxygen, which can donate these electrons to form a coordinate bond with the metal.

This compound possesses multiple potential coordination sites: the nitrogen atom of the dimethylamino group and the oxygen atom of the amide carbonyl group. This structure makes it a candidate for acting as a bidentate ligand, where both the nitrogen and oxygen atoms could potentially bind to a single metal center, forming a stable chelate ring. While direct studies on the coordination chemistry of this compound are not extensively reported, research on structurally related molecules provides strong evidence for this potential. For instance, derivatives of N-phenylacetamide have been successfully used to synthesize and characterize complexes with various transition metals, including Co(II), Ni(II), and Cu(II). researchgate.net Similarly, compounds containing dimethylamido groups are known to be effective ligands in forming stable metal complexes. nih.gov Given these precedents, this compound represents an intriguing, yet underexplored, candidate for developing new metal complexes. Such complexes could find applications in catalysis, materials science, or as metallodrugs.

Emerging Research Frontiers and Challenges in Synthetic Organic Chemistry

The future utility of this compound in synthetic chemistry is promising, with several emerging areas for exploration. A primary frontier is the development of novel, stereoselective reactions that can control the three-dimensional arrangement of atoms at the α-carbon. Achieving high levels of stereocontrol is a significant challenge but would unlock the ability to synthesize chiral molecules, which is of paramount importance in drug discovery.

Another promising direction is the use of this building block in "green" or sustainable chemistry. This would involve designing more efficient synthetic routes that minimize waste, reduce the use of hazardous reagents, and operate under milder reaction conditions. Exploring its application in flow chemistry, where reactions are run in continuous streams rather than in batches, could also lead to safer and more scalable syntheses.

Furthermore, a significant opportunity lies in expanding the range of heterocyclic systems synthesized from this precursor. While its potential is inferred from related compounds, dedicated studies are needed to explore its reactivity in forming less common or more complex heterocyclic scaffolds. Finally, a thorough investigation into its coordination chemistry, as discussed in the previous section, could open up entirely new applications in catalysis and materials science. Overcoming the challenges associated with controlling its reactivity and selectivity will be key to unlocking the full potential of this versatile synthetic building block.

Q & A

Q. What are the established synthetic routes for 2-(Dimethylamino)-2-phenylacetamide, and how can reaction progress be monitored?

A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-2-phenylacetamide) with dimethylamine. For example, refluxing 2-chloro-N-phenylacetamide derivatives with excess dimethylamine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere can yield the target compound . Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction purification may involve crystallization (ethanol) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the dimethylamino group’s integration and spatial arrangement. For example, the dimethylamino protons appear as a singlet near δ 2.2–2.5 ppm in ¹H NMR. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ expected at m/z 207.1 for C₁₀H₁₄N₂O). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is soluble in polar solvents like methanol, DMSO, and DMF but poorly soluble in water. This solubility profile necessitates using aprotic solvents for reactions and methanol/water mixtures for recrystallization. Pre-experiment solubility testing in target solvents is advised to optimize reaction homogeneity and purification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Avoid inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers, with silica gel to prevent moisture absorption .

Q. How is this compound used as a precursor in pharmacological studies?

It serves as a key intermediate for synthesizing bioactive molecules, such as serotonin transporter ligands or anti-inflammatory agents. Its dimethylamino group enhances solubility and bioavailability, making it valuable for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yields depend on solvent choice, stoichiometry, and reaction time. Using a 2:1 molar ratio of dimethylamine to halogenated precursor in toluene:water (8:2) under reflux improves substitution efficiency. Catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate kinetics. Post-reaction, rapid solvent removal under reduced pressure minimizes side-product formation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, dosage). Validate activity via orthogonal assays: e.g., combine in vitro enzyme inhibition (e.g., COX-2) with in vivo anti-inflammatory models (e.g., carrageenan-induced edema). Structural confirmation via X-ray crystallography or NOESY NMR ensures compound integrity .

Q. How is stereochemical purity assessed in this compound derivatives?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers. Optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy further confirm stereochemistry. For racemic mixtures, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve enantiomers .

Q. What analytical methods validate the absence of genotoxic impurities in this compound batches?

LC-MS/MS with a C18 column and MRM (multiple reaction monitoring) detects trace impurities (e.g., residual dimethylamine or halogenated precursors). Follow ICH M7 guidelines, ensuring limits are ≤1.5 μg/day for mutagenic impurities .

Q. How do computational methods aid in designing this compound analogs with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., serotonin transporters). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize stability. MD simulations assess solvation effects and conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.